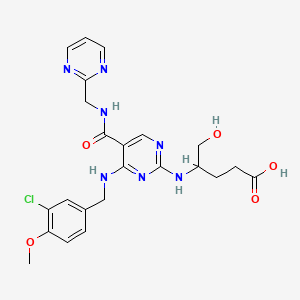
BRAF-423
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BRAF-423, also known as G-F, is a novel potent and selective BRAF inhibitor. BRAF-423 has no formal name, has molecule weight 423. For the convenience of scientific communication, We temporally call it as BRAF-423.
科学的研究の応用
Role in Thyroid Cancer Development
BRAF mutations, particularly BRAF T1796A, have been associated with the development of papillary thyroid cancer, suggesting that activating BRAF mutations could be a critical event in the pathogenesis of this type of cancer (Cohen et al., 2003).
Activation in Human Cancers
BRAF mutations are prevalent in human cancers, notably malignant melanoma, and at a lower frequency in a wide range of cancers. This indicates the potential of BRAF as a therapeutic target, especially in melanoma where BRAF proteins with the V599E mutation show elevated kinase activity and transforming capabilities (Davies et al., 2002).
Impact on Melanoma Drug Resistance
Research indicates that resistance to BRAF inhibitors in melanoma involves the flexible switching among the three RAF isoforms, highlighting the adaptability of melanoma cells to pharmacological interventions. The enhancement of IGF-1R/PI3K signaling in resistant melanomas suggests a potential approach to overcome resistance through combined treatment with IGF-1R/PI3K and MEK inhibitors (Villanueva et al., 2010).
Therapeutic Target in Metastatic Melanoma
Studies on PLX4032 (an orally available inhibitor of mutated BRAF) have shown promising results in treating metastatic melanoma in patients with tumors carrying the V600E BRAF mutation, resulting in significant tumor regression in the majority of patients (Flaherty et al., 2010).
特性
分子式 |
C19H19F2N3O4S |
|---|---|
分子量 |
423.43 |
IUPAC名 |
2,6-Difluoro-N-(3-methoxy-1H-indol-5-yl)-3-(propylsulfonamido)benzamide |
InChI |
InChI=1S/C19H19F2N3O4S/c1-3-8-29(26,27)24-15-7-5-13(20)17(18(15)21)19(25)23-11-4-6-14-12(9-11)16(28-2)10-22-14/h4-7,9-10,22,24H,3,8H2,1-2H3,(H,23,25) |
InChIキー |
ZWAGSOCCDPGKEI-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC2=C(NC=C2OC)C=C1)C3=C(F)C=CC(NS(=O)(CCC)=O)=C3F |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
G-F; BRAF-423; BRAF 423; BRAF423. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(5S)-N-[2-(4-fluorophenoxy)pyrimidin-5-yl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide](/img/structure/B1192263.png)